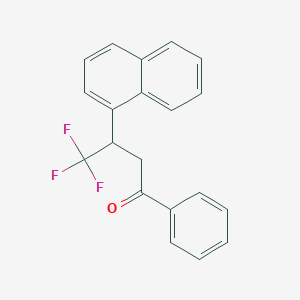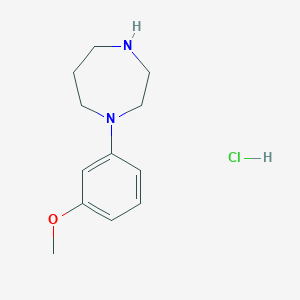
N,N,N-Triethylethanaminium 4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-Triethylethanaminium 4-methoxybenzoate is a chemical compound that belongs to the class of quaternary ammonium salts. It is characterized by the presence of a triethylammonium group and a 4-methoxybenzoate anion. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N,N-Triethylethanaminium 4-methoxybenzoate can be synthesized through the reaction of triethylamine with 4-methoxybenzoic acid. The reaction typically involves the formation of an intermediate ester, which is then quaternized to form the final product. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The synthesis is optimized to ensure high yield and purity, often employing advanced techniques such as distillation and crystallization to isolate and purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N-Triethylethanaminium 4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where the triethylammonium group or the methoxybenzoate anion is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the methoxybenzoate anion, while reduction may produce reduced forms of the triethylammonium group.
Applications De Recherche Scientifique
N,N,N-Triethylethanaminium 4-methoxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium compounds.
Biology: The compound is employed in biochemical assays and as a model compound for studying quaternary ammonium salts.
Industry: The compound is used in the production of surfactants, catalysts, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N,N,N-Triethylethanaminium 4-methoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The triethylammonium group can interact with negatively charged sites on proteins, while the methoxybenzoate anion can participate in various binding interactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N,N-Triethylethanaminium iodide: Similar in structure but contains an iodide anion instead of a methoxybenzoate anion.
Tetraethylammonium chloride: Contains a chloride anion and is used in similar applications.
Tetraethylammonium nitrate: Contains a nitrate anion and is used in biochemical research.
Uniqueness
N,N,N-Triethylethanaminium 4-methoxybenzoate is unique due to the presence of the methoxybenzoate anion, which imparts specific chemical and biological properties. This makes it particularly useful in applications where the methoxybenzoate group is required for specific interactions or reactions.
Propriétés
Numéro CAS |
920754-12-7 |
|---|---|
Formule moléculaire |
C16H27NO3 |
Poids moléculaire |
281.39 g/mol |
Nom IUPAC |
4-methoxybenzoate;tetraethylazanium |
InChI |
InChI=1S/C8H20N.C8H8O3/c1-5-9(6-2,7-3)8-4;1-11-7-4-2-6(3-5-7)8(9)10/h5-8H2,1-4H3;2-5H,1H3,(H,9,10)/q+1;/p-1 |
Clé InChI |
CSTZQKTVBRGQAU-UHFFFAOYSA-M |
SMILES canonique |
CC[N+](CC)(CC)CC.COC1=CC=C(C=C1)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Bromophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one](/img/structure/B12632026.png)



![3-[(4-Hydroxyphenyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B12632047.png)

![L-Valinamide, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylalanyl-N-[(1S,2R)-2-methoxy-4-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(2-thiazolyl)ethyl]amino]propyl]-1-pyrrolidinyl]-1-[(1S)-1-methylpropyl]-4-oxobutyl]-N-methyl-](/img/structure/B12632071.png)
![4-Imidazo[1,2-b]pyridazin-3-yl-1,3-thiazole-2-carboxylic acid](/img/structure/B12632076.png)

silane](/img/structure/B12632084.png)
![(Z)-3-[3-(4-butylsulfanylphenyl)-1-phenylpyrazol-4-yl]-2-cyano-N-(3-imidazol-1-ylpropyl)prop-2-enamide](/img/structure/B12632085.png)


![benzyl N-[1-[[1-[[1-(1,3-dioxolan-2-yl)-3-methylbutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B12632097.png)
